molecular formula C25H25N3O4 B15019534 N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B15019534
M. Wt: 431.5 g/mol
InChI Key: PCADTJOXCDAIGQ-JVWAILMASA-N
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Description

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a dimethoxyphenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinecarbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the hydrazinecarbonyl group.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A structurally related compound with a biphenyl moiety.

    N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another related compound with a fluorophenyl group.

Uniqueness

N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H25N3O4/c1-31-21-14-13-18(15-22(21)32-2)16-27-28-23(29)17-26-25(30)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,24H,17H2,1-2H3,(H,26,30)(H,28,29)/b27-16+

InChI Key

PCADTJOXCDAIGQ-JVWAILMASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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